

Application Notes and Protocols for FFN206 Dihydrochloride in Fluorescence Microscopy

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Compound of Interest

Compound Name: *FFN 206 dihydrochloride*

Cat. No.: *B560311*

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Introduction

FFN206 dihydrochloride is a fluorescent probe designed as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] VMAT2 is a crucial component in monoaminergic neurotransmission, responsible for transporting neurotransmitters like dopamine from the neuronal cytosol into synaptic vesicles.[1][5][6] FFN206 serves as a valuable tool for researchers studying VMAT2 function and for the high-throughput screening of potential VMAT2 inhibitors.[1][6][7] Its fluorescence allows for the direct visualization and quantification of VMAT2 activity in live cells using fluorescence microscopy.[1][6][8]

Physicochemical and Spectroscopic Properties

FFN206 is a water-soluble compound with fluorescent properties that are not sensitive to pH, making it suitable for studying VMAT2 which is located in acidic compartments.[7]

Property	Value	Reference
Molecular Weight	291.17 g/mol	[2]
Formula	C ₁₂ H ₁₄ N ₂ O ₂ ·2HCl	[2]
Excitation Maximum (λ _{ex})	369 nm	[2][9]
Emission Maximum (λ _{em})	464 nm	[2][9]
Solubility	Soluble to 100 mM in water and to 50 mM in DMSO	[2]
Purity	≥98%	[2]
Appearance	Solid	[3]
Storage	Store at -20°C	[2]

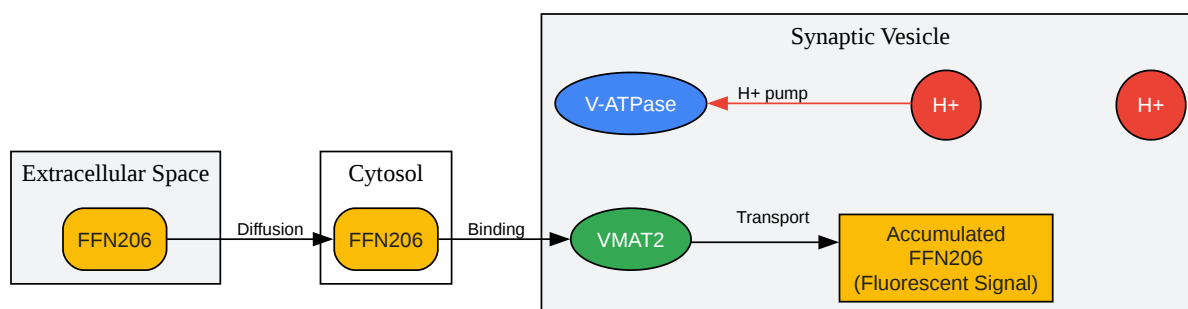
Biological Activity and Quantitative Data

FFN206 is a substrate for VMAT2 and its uptake can be inhibited by known VMAT2 inhibitors like tetrabenazine and reserpine.[10] It shows no significant inhibition of the dopamine transporter (DAT).[2][9]

Parameter	Value	Cell Type	Reference
Apparent Michaelis Constant (K _m)	1.16 ± 0.10 μM	VMAT2-transfected HEK cells	[1][4][5][6][8]
Apparent IC ₅₀	1.15 μM	VMAT2-transfected HEK cells	[2][6][9]
Z'-factor for HTS assay	0.7–0.8	VMAT2-transfected HEK cells	[1][5][6][8]

Mechanism of Action

The mechanism of FFN206 as a fluorescent probe for VMAT2 activity is based on its transport into VMAT2-expressing acidic vesicles. The accumulation of FFN206 within these vesicles leads to a concentrated fluorescent signal that can be detected by fluorescence microscopy.



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Caption: Mechanism of FFN206 uptake via VMAT2.

Experimental Protocol: Fluorescence Microscopy of FFN206 in Cultured Cells

This protocol is adapted for use with human embryonic kidney (HEK) cells stably transfected with VMAT2 (VMAT2-HEK).[6]

Materials:

- FFN206 dihydrochloride
- VMAT2-HEK cells and control HEK293 cells
- Poly-D-lysine coated clear-bottom six-well plates
- Dulbecco's Modified Eagle Medium (DMEM) with GlutaMAX
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)

- Tetrabenazine (TBZ) or other VMAT2 inhibitors (optional, for control experiments)
- Fluorescence microscope with appropriate filters for DAPI/FITC range (Excitation ~369 nm, Emission ~464 nm)

Cell Culture and Plating:

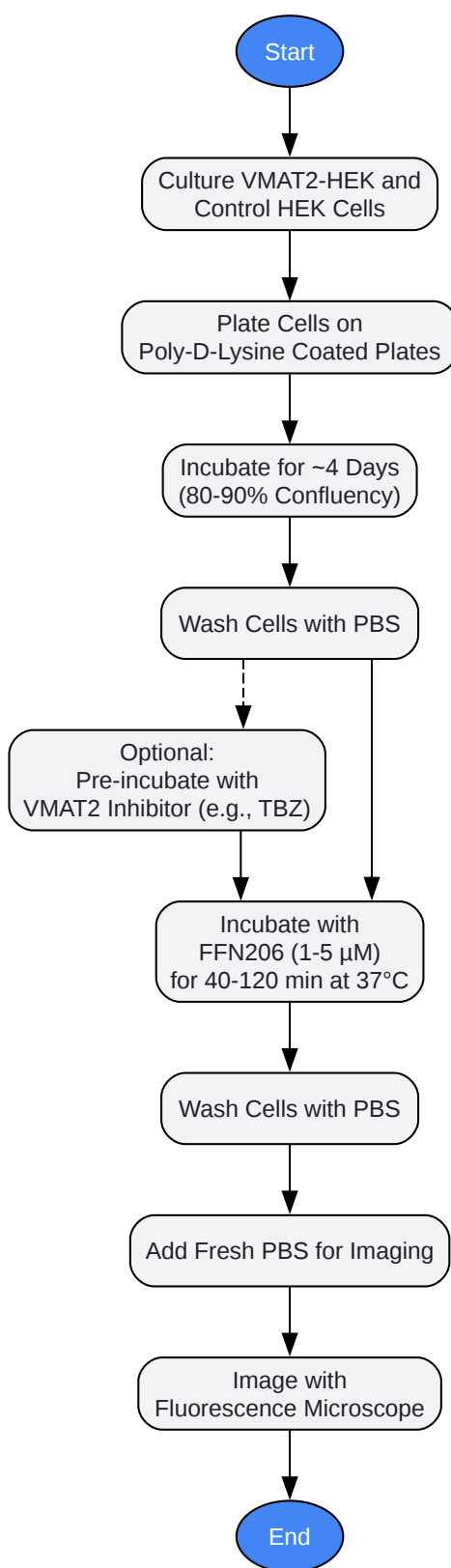
- Culture VMAT2-HEK and control HEK293 cells in complete growth medium (DMEM + 10% FBS + 100 U/mL penicillin + 100 µg/mL streptomycin) at 37°C in a 5% CO₂ incubator.[6]
- Plate the cells onto poly-D-lysine coated clear-bottom six-well plates at a density of 0.15–0.20 × 10⁶ cells per well.[6]
- Allow cells to grow for approximately 4 days until they reach 80-90% confluency.[6]

FFN206 Staining and Imaging:

- Prepare a stock solution of FFN206 dihydrochloride in water or DMSO.
- On the day of the experiment, aspirate the culture medium from the wells.
- Wash the cells with PBS (2.0 mL/well).[6]
- Prepare the FFN206 working solution by diluting the stock solution in experimental medium (e.g., DMEM without phenol red) to a final concentration of 1-5 µM. A final concentration of 5 µM FFN206 has been shown to be effective.[6]
- (Optional Control) For inhibitor studies, pre-incubate a set of wells with a VMAT2 inhibitor (e.g., 2 µM TBZ) for 30 minutes at 37°C before adding FFN206.[6]
- Add the FFN206 working solution to the cells and incubate for 40-120 minutes at 37°C. An incubation time of 2 hours has been used successfully.[6] Fluorescence uptake has been shown to plateau at around 40 minutes.[6]
- Terminate the uptake by washing the cells once with PBS (200 µL/well).[6]
- Add fresh PBS (120 µL/well) to the wells for imaging.[6]

- Image the cells using a wide-field fluorescence microscope. Expect to observe a punctate fluorescence pattern within the VMAT2-HEK cells, corresponding to the accumulation of FFN206 in VMAT2-expressing acidic organelles.[6] Control HEK cells or cells treated with a VMAT2 inhibitor should show only background fluorescence.[6]

Experimental Workflow Diagram



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Caption: Experimental workflow for FFN206 fluorescence microscopy.

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